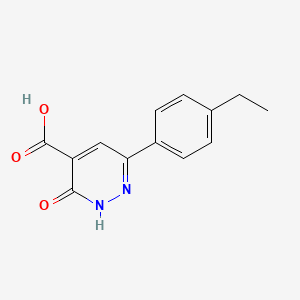

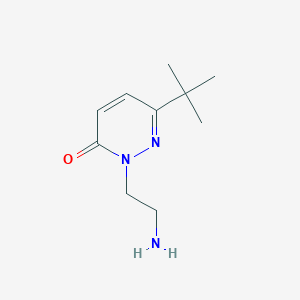

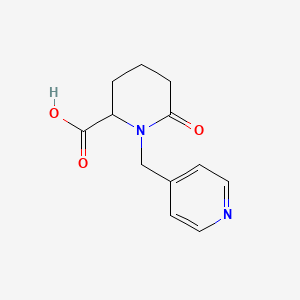

![molecular formula C12H18N2O2 B1491895 4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097977-88-1](/img/structure/B1491895.png)

4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CPMTHP) is a cyclic organic compound that has a wide range of potential applications in the field of scientific research. CPMTHP is a highly versatile compound that has the ability to form a variety of different compounds when reacted with other molecules. CPMTHP is a relatively new compound, having only been discovered in the late 1990s, but its potential for use in scientific research has already been demonstrated.

Applications De Recherche Scientifique

Organic Electronics and Polymer Semiconductors

The compound is used in the synthesis of polymer semiconductors, particularly for organic thin film transistors. A study by Guo, Sun, and Li (2014) highlights the synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymers when combined with quaterthiophene units. These polymers exhibited promising p-channel charge transport performance due to their high LUMO levels, with hole mobility up to 0.013 cm² V⁻¹ s⁻¹, demonstrating potential in organic electronics applications (Chang Guo, Bin Sun, Yuning Li, 2014).

Advanced Synthesis Techniques

Advanced synthetic strategies employing the compound include the generation of pentacyclic structures through Diels–Alder and carbonyl-ene reactions as described by Abualnaja et al. (2016). This method allows the construction of cyclopentyl- or cyclohexyl-containing scaffolds, showcasing the compound's versatility in synthesizing complex organic structures (Matokah M. Abualnaja, P. Waddell, W. Clegg, Michael J. Hall, 2016).

Medicinal Chemistry Applications

While specific applications in medicinal chemistry were not directly identified within the search results, the structural framework of pyrrolo[3,4-c]pyrrole-1,3-diones, in general, is frequently explored for pharmacological relevance. Strategies such as the tandem [3+2] cycloaddition-elimination cascade reaction developed by Martinez-Ariza et al. (2013) for assembling pharmacologically relevant chemotypes underline the importance of such compounds in drug discovery and development (Guillermo Martinez-Ariza, Justin D Dietrich, F. Moliner, C. Hulme, 2013).

Photovoltaic and Photoluminescent Materials

The compound's derivatives have been researched for their photovoltaic and photoluminescent properties. For instance, polymers based on pyrrolo[3,4-c]pyrrole-1,4-dione have shown significant potential in organic photovoltaics and as luminescent materials, indicating a wide range of applications from energy conversion to display technologies (Lin Hu, Feiyan Wu, Chunquan Li, Aifeng Hu, Xiaotian Hu, Yong Zhang, Lie Chen, Yiwang Chen, 2015).

Propriétés

IUPAC Name |

3-cyclopentyl-5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14-11(15)8-6-13-10(9(8)12(14)16)7-4-2-3-5-7/h7-10,13H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCWPMFTRZMFLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CNC(C2C1=O)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

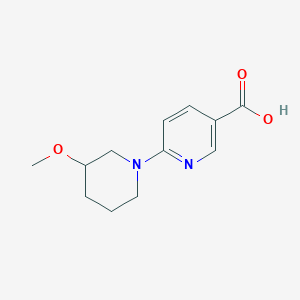

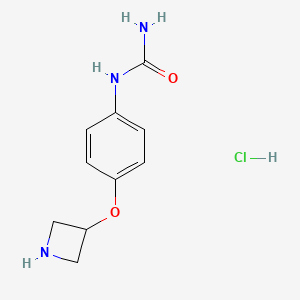

![2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1491815.png)

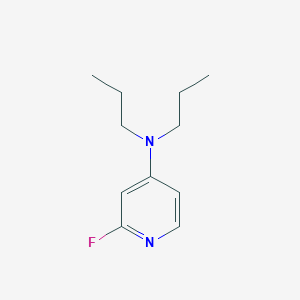

![3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1491821.png)

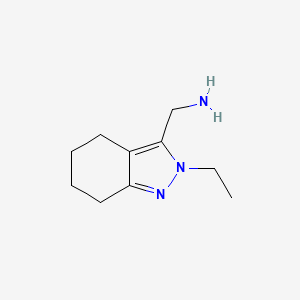

![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1491833.png)

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)